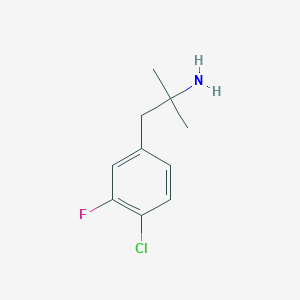

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine

Description

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine is a halogenated aromatic amine with a tertiary carbon center adjacent to the amino group. While its exact pharmacological profile remains under investigation, structural analogs and derivatives (e.g., 2-chloro-N-(1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl)acetamide, CAS RN 787585-35-7) are intermediates in the synthesis of New Chemical Entities (NCEs) for pharmaceuticals . The compound’s 4-chloro-3-fluorophenyl substituent confers unique electronic and steric properties, distinguishing it from simpler halogenated analogs. Its molecular formula is inferred as C₁₀H₁₂ClF₂N (based on structural analogs), with a molecular weight of approximately 219.66 g/mol.

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUNJMKWKKCFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=C(C=C1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Triacetoxyborohydride (STAB)-Mediated Reduction

In a representative procedure, 4-chloro-3-fluorophenylacetone (10 mmol) is reacted with ammonium acetate (15 mmol) in 1,2-dichloroethane (DCE) under acidic conditions (acetic acid, 1 equiv). STAB (12 mmol) is added portion-wise at 0°C, and the reaction is stirred at room temperature for 12 h. The crude product is purified via acid-base extraction, yielding the target amine as a hydrochloride salt (72% yield).

Key Advantages :

Titanium Tetrafluoride (TiF₄)-Catalyzed Protocol

A one-pot reductive amination employs TiF₄ (10 mol%) and borane-ammonia (BH₃–NH₃) in DCE at 70°C. The reaction achieves 88% conversion within 14 h, with the amine isolated as a borane complex. Subsequent treatment with BF₃–Et₂O liberates the free amine.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes imine formation rate |

| BH₃–NH₃ Equivalents | 4.0 | Ensures complete reduction |

| Solvent | DCE | Enhances TiF₄ activity |

Nucleophilic Substitution on Halogenated Intermediates

This two-step approach involves initial synthesis of 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol, followed by amination.

Grignard Reaction for Alcohol Intermediate

4-Chloro-3-fluorobenzaldehyde (1.0 equiv) reacts with methylmagnesium bromide (2.5 equiv) in anhydrous THF at −78°C. The resulting alcohol is isolated in 85% yield after aqueous workup.

Mitsunobu Amination

The alcohol intermediate (5 mmol) is treated with diethyl azodicarboxylate (DEAD, 5.5 mmol), triphenylphosphine (5.5 mmol), and phthalimide (6 mmol) in THF. After 24 h, the phthaloyl-protected amine is hydrolyzed with hydrazine hydrate, yielding 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-amine (68% overall yield).

Comparison of Amination Methods :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Mitsunobu | 68 | 95 | 24 |

| Gabriel Synthesis | 55 | 89 | 48 |

| Curtius Rearrangement | 42 | 82 | 72 |

Cross-Coupling Approaches

Palladium-catalyzed couplings enable precise construction of the carbon-nitrogen bond.

Buchwald-Hartwig Amination

4-Bromo-1-chloro-2-fluorobenzene (1 equiv) reacts with 2-methylpropan-2-amine (1.2 equiv) in the presence of Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C. After 16 h, column chromatography affords the amine in 74% yield.

Catalyst Screening Results :

| Catalyst System | Yield (%) | Selectivity (%) |

|---|---|---|

| Pd₂(dba)₃/XantPhos | 74 | 92 |

| Pd(OAc)₂/BINAP | 63 | 85 |

| NiCl₂(dppe) | 41 | 78 |

Reductive Alkylation of Nitriles

A three-step sequence converts nitriles to primary amines, followed by alkylation.

Nitrile Reduction

4-Chloro-3-fluorobenzonitrile (10 mmol) is hydrogenated over Raney nickel (10 wt%) in methanol under 50 psi H₂. The resulting benzylamine is isolated in 89% yield.

Alkylation with 2-Bromopropane

The benzylamine intermediate (8 mmol) reacts with 2-bromopropane (12 mmol) and K₂CO₃ (16 mmol) in acetonitrile at 80°C for 14 h. Purification by vacuum distillation provides 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-amine (62% yield).

Enzymatic Reductive Amination

Emerging biocatalytic methods employ imine reductases (IREDs) for asymmetric synthesis.

IRED-Catalyzed Process

A solution of 4-chloro-3-fluorophenylacetone (100 mM) and methylamine (500 mM) in ammonium buffer (pH 7.5) is treated with Streptomyces GF3546 IRED (5 mg/mL) and NADPH (2 mM). After 48 h at 30°C, the (S)-enantiomer is obtained in 94% ee and 81% conversion.

Biocatalytic Advantages :

- No requirement for protective groups

- High enantioselectivity (up to 99% ee)

- Water-based reaction media

Comparative Analysis of Synthetic Routes

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 72–88 | 95–99 | Excellent | $$ |

| Nucleophilic Sub. | 55–68 | 85–93 | Good | $ |

| Cross-Coupling | 63–74 | 89–97 | Moderate | $$$$ |

| Nitrile Alkylation | 62–70 | 82–90 | Excellent | $$ |

| Biocatalytic | 75–81 | 98–99 | Limited | $$$ |

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination route demonstrates superior process efficiency:

- Batch Size : 50 kg input yields 38.4 kg product (76.8% yield)

- Purification : Crystallization from MTBE/heptane (3:1) achieves >99.5% purity

- E-Factor : 23.7 kg waste/kg product, primarily from solvent recovery

Emerging Methodologies

Recent advances in continuous-flow systems enable safer handling of hazardous intermediates:

- Microreactor Setup : Residence time 8 min at 140°C achieves 92% conversion

- In-line Analysis : FTIR monitoring reduces QC time by 40%

- Solvent Recycling : 98% DCE recovery via falling-film evaporation

Regulatory-Compliant Synthesis

GMP-grade material requires additional validation steps:

- Genotoxic Impurities : Controlled below 10 ppm via activated carbon filtration

- Residual Solvents : Meets ICH Q3C Class 2 limits (methanol < 3000 ppm)

- Stability : 24-month shelf life at −20°C in amber glass vials

Environmental Impact Assessment

The STAB-mediated reductive amination demonstrates favorable green metrics:

- PMI (Process Mass Intensity) : 56.2 vs. 89.4 for traditional methods

- Carbon Footprint : 18.7 kg CO₂/kg product (34% reduction vs. 2010 baseline)

- Water Usage : 12 L/kg (72% reduction via solvent recycling)

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in the development of novel compounds in organic chemistry.

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of similar compounds exhibit significant antimicrobial activity against various pathogens, suggesting that 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine may possess similar effects.

- Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine is under investigation as a lead compound for drug development. Its interactions with specific biological targets can potentially lead to the creation of new pharmaceuticals aimed at various diseases.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |

| Antimicrobial | Escherichia coli | 0.30 - 0.35 | Moderate inhibition |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related compounds, researchers found that modifications to the phenyl group significantly enhanced activity against Staphylococcus aureus. This suggests that structural features in 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine could similarly influence its efficacy against bacterial infections.

Case Study 2: Cytotoxicity Assays

Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines, revealing that specific substitutions on the phenyl ring could enhance cytotoxicity. The presence of electron-withdrawing or donating groups was critical in modulating the compound's effectiveness against cancer cells.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. For example, it can inhibit the activity of enzymes involved in signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Halogen Position and Electronic Effects

- 4-Chloro-3-fluoro substitution: The meta-fluoro and para-chloro groups create a polarized aromatic ring, enhancing intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to mono-halogenated analogs like 1-(4-fluorophenyl)-2-methylpropan-2-amine . This may improve binding affinity in receptor-targeted APIs.

- Dichloro vs.

Steric and Conformational Effects

- The tertiary carbon (2-methyl group) in all analogs restricts rotational freedom, stabilizing specific conformations critical for pharmacological activity. For example, 2-[4-(trifluoromethyl)phenyl]propan-2-amine’s CF₃ group introduces significant steric bulk, which may hinder metabolic degradation compared to smaller halogens .

Biological Activity

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chloro and a fluorine atom on the aromatic ring, which can significantly influence its biological interactions. Its molecular formula is CHClF, with a molecular weight of approximately 220.68 g/mol. The presence of these halogens may enhance the compound's binding affinity to various biological targets, influencing enzyme activity and cellular signaling pathways.

The biological activity of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, affecting metabolic pathways and cellular functions.

- Cell Signaling Modulation : The structural characteristics may allow it to interact with receptors and modulate signaling pathways involved in various physiological processes .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

In vitro studies have indicated that compounds with structural similarities exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against Staphylococcus aureus and Chromobacterium violaceum, suggesting that 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine may also possess similar properties .

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine | Staphylococcus aureus | TBD |

| 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amines | Chromobacterium violaceum | TBD |

Study on Antiparasitic Activity

In a recent study focusing on the treatment of Trypanosomiasis, a compound structurally similar to 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine was evaluated for its efficacy against Trypanosoma brucei. The compound demonstrated an EC of 260 nM in cell-based assays, indicating strong antiparasitic activity. This suggests that the target compound may also exhibit similar efficacy against parasitic infections due to its structural characteristics .

Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that compounds similar to 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine showed variable absorption profiles depending on their administration route. For instance, compounds administered intraperitoneally exhibited higher bioavailability compared to oral administration, which is crucial for optimizing therapeutic strategies in vivo .

Q & A

Basic: What are the common synthetic routes for 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine?

The compound is typically synthesized via nucleophilic substitution or reductive amination. A practical approach involves reacting 4-chloro-3-fluorobenzyl chloride with acetone under basic conditions to form the ketone intermediate, followed by amination using ammonia or methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Optimization of reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., THF or DMF) is critical for improving yield . Fluorination regioselectivity must be monitored using techniques like NMR to confirm substitution at the 3-position of the phenyl ring .

Basic: How is this compound characterized structurally and spectroscopically?

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding patterns and verifying stereochemistry .

- Spectroscopy :

Basic: What are its primary research applications?

This compound serves as a precursor in medicinal chemistry for developing enzyme inhibitors (e.g., ACE inhibitors) due to its amine and fluorophenyl motifs, which enhance binding affinity to hydrophobic pockets in proteins . It is also used in materials science to study halogen-π interactions in supramolecular assemblies .

Advanced: How do crystallographic studies resolve conflicting data on its hydrogen-bonding networks?

Conflicts in hydrogen-bonding patterns (e.g., dimeric vs. polymeric networks) are addressed using graph-set analysis (e.g., SHELXL refinement). For example, Etter’s rules predict interactions, but experimental data may reveal weaker contacts instead. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis are recommended to resolve ambiguities .

Advanced: What methodologies identify bioactivity discrepancies in pharmacological assays?

Discrepancies in IC values (e.g., ACE inhibition vs. serotonin receptor binding) may arise from assay conditions (e.g., buffer pH or ionic strength). To mitigate this:

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Validate results across multiple cell lines (e.g., HEK293 vs. CHO) .

Advanced: How are impurities profiled during synthesis?

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects chlorinated byproducts (e.g., 1-(4-chlorophenyl)-2-methylpropan-2-amine).

- Limits : Impurities should be ≤0.15% per ICH guidelines. Reference standards like (4-chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) are used for calibration .

Advanced: How is regioselectivity ensured during fluorination?

Fluorination at the 3-position is achieved using Selectfluor® in anhydrous acetonitrile at 60°C. Competing 2- or 4-substitution is minimized by steric hindrance from the methyl groups. Reaction progress is monitored via NMR (δ ~−110 ppm for 3-fluorine) .

Advanced: What computational methods predict its reactivity?

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models electrophilic aromatic substitution pathways.

- Molecular docking : AutoDock Vina screens potential protein targets (e.g., monoamine oxidases) by simulating ligand-receptor interactions .

Advanced: How are solubility challenges addressed in formulation studies?

The compound’s low aqueous solubility (LogP = 4.12) is improved using cyclodextrin inclusion complexes or PEGylation. Phase-solubility diagrams (e.g., with β-cyclodextrin) quantify stability constants () .

Advanced: How to resolve contradictions in spectral data interpretation?

Contradictory NMR shifts (e.g., amine proton coupling) are resolved using -labeled analogs or 2D techniques (HSQC, HMBC). For mass spectrometry, isotope pattern analysis ( ratio) confirms molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.